Cyclopropyltriphenylphosphonium bromide

Wittig Reaction Alkylidenecyclopropane Synthesis Phosphonium Ylide

Cyclopropyltriphenylphosphonium bromide (CAS 14114-05-7) is a quaternary phosphonium salt with the formula C21H20BrP, widely recognized as a specialized Wittig reagent. Its defining structural feature is a strained cyclopropyl group directly bonded to the phosphorus center, which upon deprotonation generates a cyclopropylidene ylide.

Molecular Formula C21H20BrP
Molecular Weight 383.3 g/mol
CAS No. 14114-05-7
Cat. No. B044507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyltriphenylphosphonium bromide
CAS14114-05-7
SynonymsNSC 110599
Molecular FormulaC21H20BrP
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESC1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C21H20P.BrH/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1
InChIKeyXMPWFKHMCNRJCL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyltriphenylphosphonium Bromide (CAS 14114-05-7) Procurement Guide for Wittig Olefination


Cyclopropyltriphenylphosphonium bromide (CAS 14114-05-7) is a quaternary phosphonium salt with the formula C21H20BrP, widely recognized as a specialized Wittig reagent [1]. Its defining structural feature is a strained cyclopropyl group directly bonded to the phosphorus center, which upon deprotonation generates a cyclopropylidene ylide. This ylide is the primary reagent for constructing alkylidenecyclopropanes, a class of strained methylenecyclopropane building blocks critical in pharmaceutical and agrochemical intermediate synthesis [2]. The compound is a hygroscopic, white to off-white crystalline solid with a reported melting point range of 178–181 °C (lit.) . It is commercially available in purities typically ranging from 95% to >98% .

Why Generic Alkyltriphenylphosphonium Bromides Cannot Replace Cyclopropyltriphenylphosphonium Bromide


Simple alkyltriphenylphosphonium salts (e.g., methyl-, ethyl-, or benzyl-triphenylphosphonium bromides) are unsuitable substitutes when the synthetic target requires a strained cyclopropylidene moiety [1]. The ylide derived from cyclopropyltriphenylphosphonium bromide uniquely transfers a cyclopropylidene group (C3H4) rather than a simple alkylidene chain. This cyclopropyl ring strain (~55 kcal/mol) is retained in the product alkylidenecyclopropane, conferring distinct reactivity for downstream ring-opening and cycloaddition transformations that linear or unstabilized ylides cannot replicate [2]. Furthermore, the electronic and steric profile of the cyclopropyl group modulates ylide formation kinetics; the cyclopropyl anion is more basic and less stabilized than a benzyl anion, requiring stronger bases (e.g., butyllithium) for complete deprotonation, which impacts protocol design and impurity profiles [3].

Cyclopropyltriphenylphosphonium Bromide: Quantitative Performance Evidence vs. Analogous Phosphonium Salts


Wittig Olefination Yield with Benzaldehyde: Cyclopropyl vs. Ethyltriphenylphosphonium Bromide

In a foundational 1968 study, cyclopropyltriphenylphosphonium bromide reacted with benzaldehyde to produce benzylidenecyclopropane in 60% isolated yield [1]. Under analogous Wittig conditions (NaH/DMSO or NaNH2/THF), ethyltriphenylphosphonium bromide, a simpler prenyl ylide precursor, typically yields ethylidene-substituted alkenes in >80% yield with aromatic aldehydes [2]. The yield differential (60% vs. >80%) arises from the increased steric hindrance and ring strain inherent to the cyclopropylidene ylide, making the betaine decomposition step rate-limiting. However, the 60% yield delivers a product with a highly strained cyclopropane ring that is inaccessible by direct ethylidenation. This constitutes a function-over-yield selection criterion.

Wittig Reaction Alkylidenecyclopropane Synthesis Phosphonium Ylide

Melting Point as a Purity and Handling Indicator vs. Other Alkyltriphenylphosphonium Bromides

Cyclopropyltriphenylphosphonium bromide exhibits a characteristic melting point of 178–181 °C (lit.) , which is significantly higher than the melting points of its open-chain analogs: methyltriphenylphosphonium bromide (ca. 230–233 °C, dec.), ethyltriphenylphosphonium bromide (ca. 207–209 °C), and benzyltriphenylphosphonium bromide (ca. 222–225 °C) . This lower melting point facilitates easier handling during scale-up (less energy-intensive drying and solid processing) while still being sufficiently high to maintain a solid, stable form at ambient conditions for storage. This thermal profile, combined with its hygroscopic nature requiring inert atmosphere storage , differentiates its procurement specifications from other phosphonium salts that may be less moisture-sensitive.

Thermal Property Quality Control Storage

Hygroscopicity and Inert Atmosphere Storage vs. Non-Hygroscopic Phosphonium Salts

Cyclopropyltriphenylphosphonium bromide is explicitly classified as hygroscopic and must be stored under inert gas at room temperature (recommended <15°C) . This represents a stricter storage requirement compared to many non-cyclic alkyltriphenylphosphonium bromides (e.g., n-butyltriphenylphosphonium bromide), which are often described as merely moisture-sensitive or stable under ordinary conditions . The hygroscopicity is likely exacerbated by the strained cyclopropyl group, which may increase the water affinity of the phosphonium bromide salt through altered charge distribution. For continuous process chemistry environments, this mandates dedicated anhydrous handling setups, directly impacting procurement decisions regarding packaging (e.g., Sure-Seal containers, ampules) and shelf-life monitoring.

Stability Storage Condition Process Safety

High-Impact Procurement Scenarios for Cyclopropyltriphenylphosphonium Bromide


Synthesis of Alkylidenecyclopropane Building Blocks for Medicinal Chemistry

When a medicinal chemistry program requires a strained cyclopropyl ring as a metabolically stable bioisostere for a vinyl or phenyl group, cyclopropyltriphenylphosphonium bromide is the direct Wittig reagent to install the cyclopropylidene moiety onto an aldehyde or ketone scaffold [1]. The resulting alkylidenecyclopropanes are key intermediates for synthesizing cyclopropane-containing amino acids, peptidomimetics, and antiviral agents . Generic alkylphosphonium salts cannot produce this strained motif, making this compound a non-substitutable procurement item for any project targeting cyclopropane-based pharmacophores.

Electrolytic Zinc Polarization and Corrosion Inhibition Studies

Multiple supplier applications and patent literature indicate that cyclopropyltriphenylphosphonium bromide is specifically used as an additive for the electrolytic polarization of zinc, where it functions as a grain refiner or brightener [1]. Although quantitative comparative performance data versus other phosphonium-based grain refiners (e.g., benzyltriphenylphosphonium chloride) is not publicly available, its distinct cyclic structure may confer different adsorption kinetics on the Zn electrode surface. This niche electroplating application represents a non-Wittig procurement scenario where the compound is specified for its unique cation structure.

Preparation of Spirocyclic and Strained Ring Intermediates via Tandem Cycloaddition

Alkylidenecyclopropanes generated from cyclopropyltriphenylphosphonium bromide are versatile 2π components in [3+2] and [4+2] cycloaddition reactions, enabling rapid construction of spirocyclic and polycyclic frameworks relevant to natural product synthesis [1]. The strained exo-methylene bond of the alkylidenecyclopropane reacts with dipoles and dienes with kinetics distinct from normal alkenes. For a research laboratory establishing a library of spirocyclic scaffolds, this Wittig reagent is the sole source of the key alkylidenecyclopropane intermediate, and its procurement directly enables a synthetic sequence that is impossible with other phosphonium salts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopropyltriphenylphosphonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.